molecular formula C13H13ClN2 B3282304 4-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine CAS No. 7485-22-5

4-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine

Cat. No.: B3282304
CAS No.: 7485-22-5
M. Wt: 232.71 g/mol
InChI Key: YFQKRMFAKXNRPU-UHFFFAOYSA-N
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Description

4-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine is an organic compound with the molecular formula C13H13ClN2 It is a derivative of benzene-1,2-diamine, where one of the hydrogen atoms is replaced by a chlorine atom at the 4th position, and the nitrogen atoms are substituted with a methyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine typically involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to form benzene-1,2-diamine.

    Chlorination: Benzene-1,2-diamine is chlorinated at the 4th position to form 4-chlorobenzene-1,2-diamine.

    N-Methylation: The amino groups are methylated using methyl iodide or dimethyl sulfate.

    N-Phenylation: The methylated compound is then reacted with phenyl isocyanate to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common reagents used include chlorinating agents like thionyl chloride and methylating agents like dimethyl sulfate.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N1-phenylbenzene-1,2-diamine: Lacks the methyl group on the nitrogen atom.

    N1-Methyl-N1-phenylbenzene-1,2-diamine: Lacks the chlorine atom at the 4th position.

    4-Chloro-N1-methylbenzene-1,2-diamine: Lacks the phenyl group on the nitrogen atom.

Uniqueness

4-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine is unique due to the presence of both the chlorine atom and the methyl and phenyl groups on the nitrogen atoms. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

4-chloro-1-N-methyl-1-N-phenylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c1-16(11-5-3-2-4-6-11)13-8-7-10(14)9-12(13)15/h2-9H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQKRMFAKXNRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-N-methyl-2-nitro-N-phenylphenylamine (12.5 g, 46.3 mmol) in ethanol (250 mL) was added SnCl2.2H2O (37.5 gr., 0.17 mol). The solution was heated to 40° C. and stirred for 6 h. The reaction mixture was concentrated in vacuo and subsequently diluted with ethyl acetate (500 mL) and washed with H 20 (500 mL), a cooled (0° C.) aq. solution of NaOH (1 M, 200 mL), H2O (500 mL) and brine (500 mL). The organic layer was dried (Na2SO4), filtered and concentrated under reduced presssure. The crude compound was applied onto a silica column and eluted with heptane/ethyl acetate (8/2, v/v) affording the title compound (9.3 g, 87% yield). Data: Rf 0.65 (heptane/ethyl acetate, 7/3, v/v), (m/z)=233 (M+H)+.
Name
4-chloro-N-methyl-2-nitro-N-phenylphenylamine
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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